4,4-Diphenylcyclohexane-1,3-dione
Overview
Description
4,4-Diphenylcyclohexane-1,3-dione is a chemical compound that contains 38 bonds in total. These include 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ketones .
Molecular Structure Analysis
The molecular structure of 4,4-Diphenylcyclohexane-1,3-dione includes a total of 38 bonds. There are 22 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 2 ketones .Scientific Research Applications
Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, including 4,4-Diphenylcyclohexane-1,3-dione, are key structural precursors for synthesizing a wide range of synthetically significant compounds. These include 4H-chromenones, 2H-xanthenones, coumarins, and various heterocycles. The derivatives exhibit diverse biological activities such as anti-bacterial, anti-inflammatory, anti-tumor, analgesic, anti-convulsant, anti-viral, and anti-cancer properties. This versatility is attributed to the presence of a highly active methylene moiety and active di-carbonyl groups in the cyclohexane-1,3-dione structure (Sharma, Kumar, & Das, 2021).
Reactions with Malonic Acid and Manganese(III) Acetate : In a study involving the reaction of olefins with malonic acid in the presence of manganese(III) acetate, 4,4-Diphenylcyclohexane-1,3-dione was produced as a reaction product. This kind of reaction highlights the chemical versatility of cyclohexane-1,3-dione derivatives in forming complex molecular structures (Ito, Nishino, & Kurosawa, 1983).
Synthesis of Six-Membered Oxygen Heterocycles : Cyclohexan-1,3-dione derivatives are used in the synthesis of six-membered oxygen heterocycles, which are important intermediates for natural products and bioactive molecules with anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. These syntheses leverage the active methylene and di-carbonyl groups in the cyclohexane-1,3-dione structure (Sharma, Kumar, & Das, 2020).
Applications in Organic and Heterocyclic Chemistry : 4,4-Diphenylcyclohexane-1,3-dione is an important compound in heterocyclic chemistry and the synthesis of natural products. Its importance lies in its structural role and reactivity, which facilitates the creation of complex organic compounds (Das, Lai, Mallick, & Roy, 2016).
In Silico and In Vitro Studies on Antimicrobial and Breast Cancer Activity : Cyclohexane-1,3-dione derivatives, including 4,4-Diphenylcyclohexane-1,3-dione, have been synthesized and evaluated for antimicrobial and anticancer activities. These studies include in silico molecular docking and in vitro assays, demonstrating the potential of these derivatives in pharmaceutical applications (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).
properties
IUPAC Name |
4,4-diphenylcyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c19-16-11-12-18(17(20)13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNXDIURPRSSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)CC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10504524 | |
Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Diphenylcyclohexane-1,3-dione | |
CAS RN |
13128-74-0 | |
Record name | 2~5~,2~6~-Dihydro-2~2~H-[1~1~,2~1~:2~1~,3~1~-terphenyl]-2~2~,2~4~(2~3~H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10504524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.